
4,5-Difluorobenzene-1,2-dicarbonyl difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluorobenzene-1,2-dicarbonyl difluoride is a chemical compound with the molecular formula C8H2F4O2 It is a derivative of benzene, where two fluorine atoms are substituted at the 4th and 5th positions, and two carbonyl fluoride groups are attached at the 1st and 2nd positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluorobenzene-1,2-dicarbonyl difluoride typically involves the fluorination of benzene derivatives. One common method is the reaction of 4,5-difluorophthalic anhydride with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must be carefully controlled to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Difluorobenzene-1,2-dicarbonyl difluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl fluoride groups can be reduced to form corresponding alcohols or other derivatives.
Oxidation Reactions: The compound can undergo oxidation to form more complex fluorinated compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated benzene derivatives, while reduction reactions can produce difluorobenzene alcohols.
Applications De Recherche Scientifique
4,5-Difluorobenzene-1,2-dicarbonyl difluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 4,5-Difluorobenzene-1,2-dicarbonyl difluoride exerts its effects involves its interaction with molecular targets through its reactive fluorine and carbonyl groups. These interactions can lead to the formation of stable complexes or the modification of target molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1,4-Difluorobenzene: A simpler fluorinated benzene derivative with fluorine atoms at the 1st and 4th positions.
1,2-Difluorobenzene: Another fluorinated benzene derivative with fluorine atoms at the 1st and 2nd positions.
1,4-Dibromo-2,5-difluorobenzene: A compound with both bromine and fluorine substitutions on the benzene ring.
Propriétés
Numéro CAS |
83684-75-7 |
|---|---|
Formule moléculaire |
C8H2F4O2 |
Poids moléculaire |
206.09 g/mol |
Nom IUPAC |
4,5-difluorobenzene-1,2-dicarbonyl fluoride |
InChI |
InChI=1S/C8H2F4O2/c9-5-1-3(7(11)13)4(8(12)14)2-6(5)10/h1-2H |
Clé InChI |
ZVLWKPQDNWQZTH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)C(=O)F)C(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


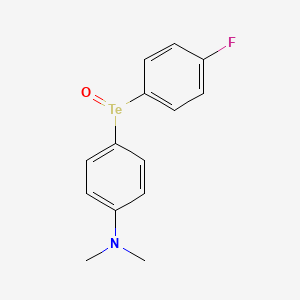
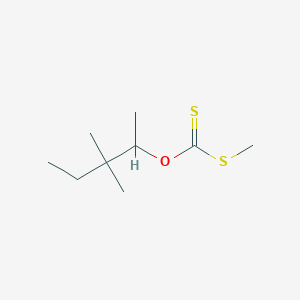
![9-(1-Chlorocyclopropyl)-2-thia-4,6,7-triazatricyclo[9.4.0.03,7]pentadeca-1(15),3,5,11,13-pentaen-9-ol](/img/structure/B13409736.png)


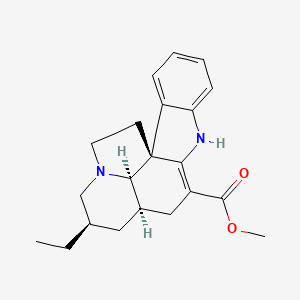
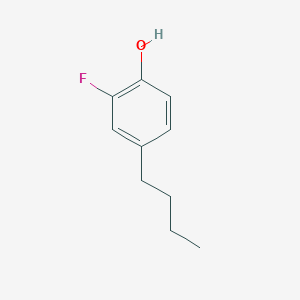
![4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide](/img/structure/B13409763.png)
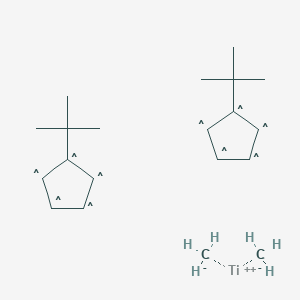
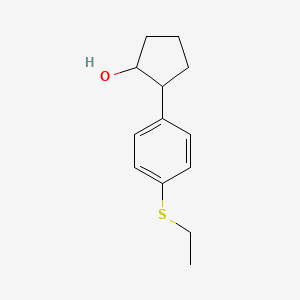
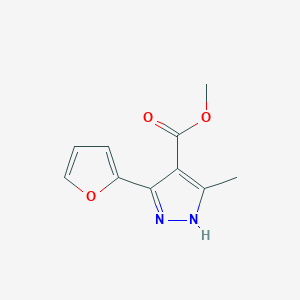
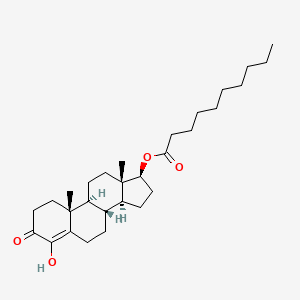
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)
![1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13409797.png)
